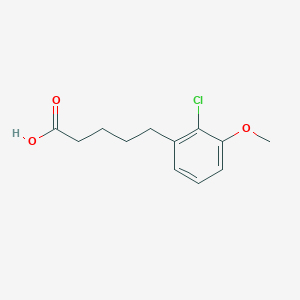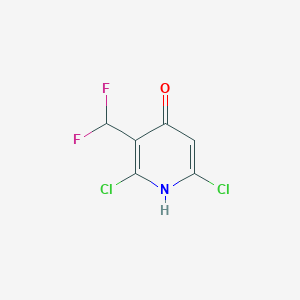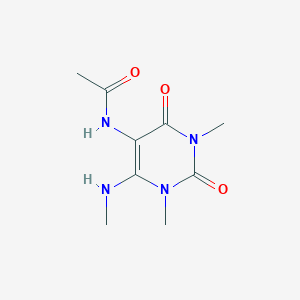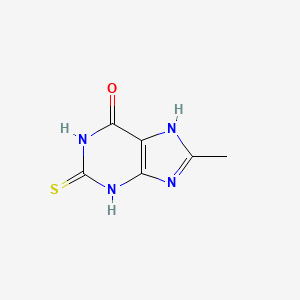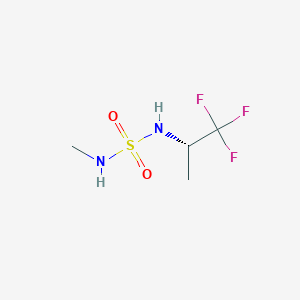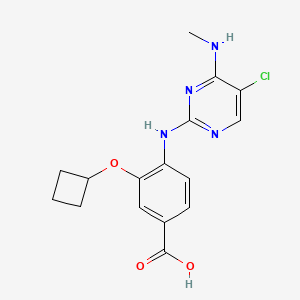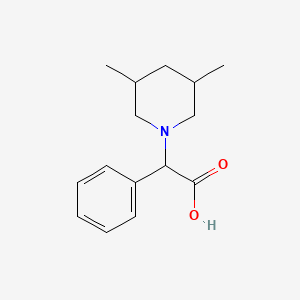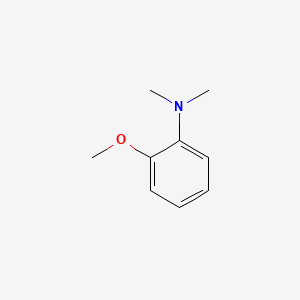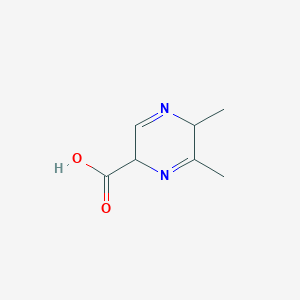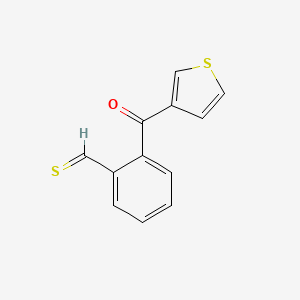
2-(Thiophene-3-carbonyl)thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophene-3-carbonyl)thiobenzaldehyde is a compound that features a thiophene ring and a benzaldehyde moiety. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties. The presence of the thiophene ring in this compound makes it an interesting subject for research in various fields, including organic chemistry, materials science, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Thiophene-3-carbonyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Thiophene-3-carbonyl)thiobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-(Thiophene-3-carbonyl)thiobenzaldehyde involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. The carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Thiophene: A simpler analog with a single thiophene ring.
Benzaldehyde: A simpler analog with a benzene ring and an aldehyde group.
Thiophene-2-carboxaldehyde: A compound with a thiophene ring and an aldehyde group at the 2-position.
Uniqueness: 2-(Thiophene-3-carbonyl)thiobenzaldehyde is unique due to the presence of both the thiophene ring and the benzaldehyde moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H8OS2 |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
2-(thiophene-3-carbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H8OS2/c13-12(10-5-6-15-8-10)11-4-2-1-3-9(11)7-14/h1-8H |
Clave InChI |
PCIHBEQCJXILCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=S)C(=O)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


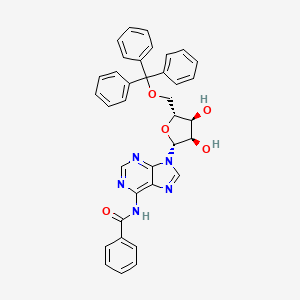
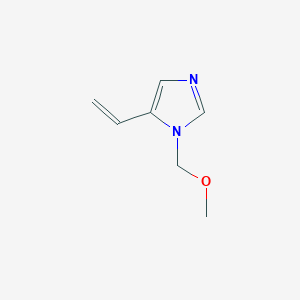
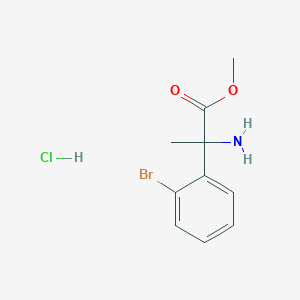
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
